3-(Trifluoromethoxy)-DL-phenylalanine

Catalog No.
S3033023
CAS No.
439587-14-1
M.F
C10H10F3NO3
M. Wt
249.189
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethoxy)-DL-phenylalanine

CAS Number

439587-14-1

Product Name

3-(Trifluoromethoxy)-DL-phenylalanine

IUPAC Name

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid

Molecular Formula

C10H10F3NO3

Molecular Weight

249.189

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)

InChI Key

NIONQVYUGGCUHI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N

solubility

not available

3-(Trifluoromethoxy)-DL-phenylalanine is a modified amino acid featuring a trifluoromethoxy group attached to the phenylalanine structure. This compound is characterized by its unique trifluoromethoxy substituent, which imparts distinctive electronic and steric properties. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it of interest in medicinal chemistry and biochemistry.

, including:

  • Nucleophilic Substitution: The electronegative fluorine atoms can stabilize negative charges, facilitating nucleophilic attacks.
  • Oxidation Reactions: As noted in studies involving phenylalanine derivatives, these compounds can serve as precursors for dioxirane-mediated oxidations, showcasing their potential in catalysis .
  • Peptide Coupling: The amino acid can be incorporated into peptides, allowing for modifications that enhance the properties of peptide-based catalysts .

Research indicates that 3-(Trifluoromethoxy)-DL-phenylalanine exhibits biological activity relevant to enzyme interactions and metabolic pathways. Its structural modifications allow it to influence:

  • Enzyme Catalysis: The compound can affect the catalytic efficiency of enzymes, particularly in reactions involving phenylalanine derivatives .
  • Antimicrobial Properties: Certain trifluoromethyl-containing compounds have shown activity against various pathogens, suggesting potential applications in antibiotic development.

The synthesis of 3-(Trifluoromethoxy)-DL-phenylalanine typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available phenylalanine or its derivatives.
  • Trifluoromethylation: A common method is the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts to introduce the trifluoromethoxy group onto the aromatic ring.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays .

3-(Trifluoromethoxy)-DL-phenylalanine has several applications, particularly in:

  • Medicinal Chemistry: Its unique properties make it a candidate for drug design, especially in developing inhibitors for specific enzymes.
  • Biocatalysis: The compound can be utilized in enzyme-catalyzed reactions, enhancing reaction rates and selectivity .
  • Research Tools: It serves as a valuable tool in studying protein interactions and metabolic pathways involving phenylalanine.

Studies have shown that 3-(Trifluoromethoxy)-DL-phenylalanine interacts with various biological targets:

  • Enzyme Binding: It has been observed to bind effectively with certain enzymes, influencing their activity and stability.
  • Substrate Specificity: Research indicates that modifications like the trifluoromethoxy group can alter substrate specificity and enzyme kinetics, providing insights into enzyme mechanisms .

Similar Compounds

Several compounds share structural similarities with 3-(Trifluoromethoxy)-DL-phenylalanine. Here are some notable examples:

Compound NameStructural FeatureUnique Property
Trifluoroacetyl-DL-phenylalanineTrifluoroacetyl groupEnhanced lipophilicity
4-TrifluoromethylphenylalanineTrifluoromethyl groupIncreased metabolic stability
3-(Difluoromethoxy)-DL-phenylalanineDifluoromethoxy groupAltered electronic properties

These compounds highlight the unique characteristics imparted by different fluorinated groups while maintaining a core phenylalanine structure.

XLogP3

-0.2

Dates

Last modified: 08-17-2023

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